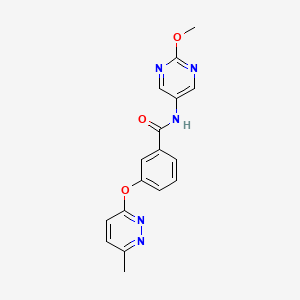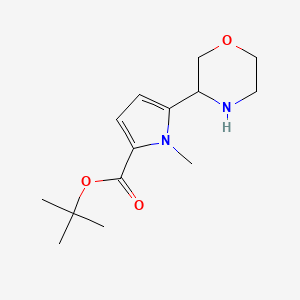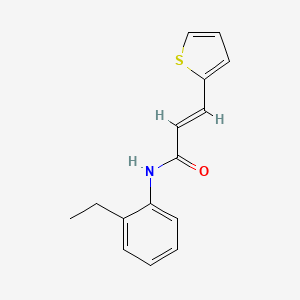![molecular formula C21H24N6O2S B2688153 1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105231-76-2](/img/structure/B2688153.png)
1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of triazoloquinazoline . Triazoloquinazolines are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
Triazoloquinazoline derivatives can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The presence of different substituents can influence the antimicrobial and antiviral potential of these compounds .Molecular Structure Analysis
The molecular structure of triazoloquinazoline derivatives can be characterized using various spectroscopic techniques. For instance, 1H NMR, 13C NMR, HRMS and IR spectroscopic data can be used to confirm the structure .Chemical Reactions Analysis
The chemical reactions involving triazoloquinazoline derivatives can vary depending on the substituents present in the molecule. For instance, the presence of a thioamide group can increase the bioactivity of [1,2,4]triazolo [4,3- a ]quinoxaline as antiviral agents .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoloquinazoline derivatives can be influenced by the presence of different substituents in the molecule. For instance, the presence of a thioamide group can influence the compound’s solubility, stability, and reactivity .科学的研究の応用
Antimicrobial Properties
Research has demonstrated that compounds related to 1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibit significant antimicrobial activity. For instance, novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, which share structural similarities with the compound , have been synthesized and shown to be effective against a range of microbial agents (El‐Kazak & Ibrahim, 2013). Similarly, compounds like 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, which belong to the same chemical family, have displayed promising antimicrobial properties, particularly against bacterial and fungal strains (Pokhodylo et al., 2021).
Potential in Antineurotic Activity
There is also evidence suggesting the potential use of similar compounds in the treatment of neurological conditions. A study focusing on 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, closely related to the compound of interest, identified certain derivatives with potential antineurotic activity. These derivatives are promising for the treatment of male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).
Chemical Synthesis and Reactivity
The synthesis and reactivity of 1,2,4‐triazolo[1,5‐c]quinazolines, a chemical class to which our compound belongs, have been extensively studied. These studies provide valuable insights into the chemical behavior and potential applications of such compounds in various fields, including medicinal chemistry (Pfeiffer et al., 1999). Another aspect of this research involves exploring the regioselectivity of electrophilic attacks on similar compounds, which is crucial for understanding their chemical reactivity and potential applications (Fathalla, Čajan, & Pazdera, 2000).
作用機序
Target of Action
The primary target of the compound 1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is DNA . The compound is known to intercalate DNA, which is a process where the compound inserts itself between the base pairs of the DNA helix .
Mode of Action
The compound this compound interacts with its target, DNA, by intercalation . This interaction disrupts the normal functioning of DNA, leading to changes in the cell’s activities .
Biochemical Pathways
The compound this compound affects the DNA replication and transcription pathways . By intercalating DNA, the compound disrupts these pathways, leading to downstream effects such as inhibition of cell growth and induction of cell death .
Pharmacokinetics
Based on its structural similarity to other [1,2,4]triazolo[4,3-a]quinazoline derivatives, it is likely that the compound has good bioavailability .
Result of Action
The molecular and cellular effects of the action of this compound include inhibition of cell growth and induction of cell death . These effects are a result of the compound’s interaction with DNA and disruption of DNA-dependent processes .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(cyanomethylsulfanyl)-N-cyclohexyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S/c1-2-11-26-19(29)16-9-8-14(18(28)23-15-6-4-3-5-7-15)13-17(16)27-20(26)24-25-21(27)30-12-10-22/h8-9,13,15H,2-7,11-12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEGLHHTGZJOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-2-methylsulfanyl-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2688070.png)

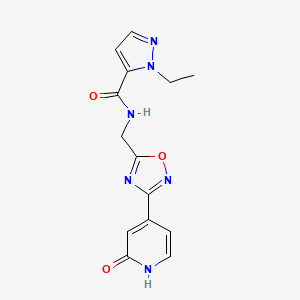
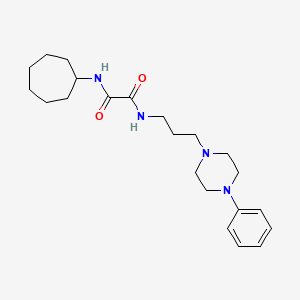
![4-amino-N-[(2-chlorophenyl)(cyano)methyl]-3-nitrobenzamide](/img/structure/B2688074.png)
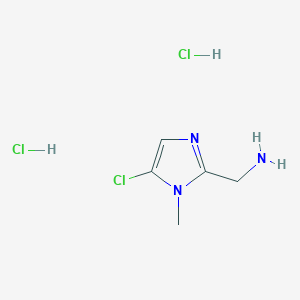
![2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2688078.png)
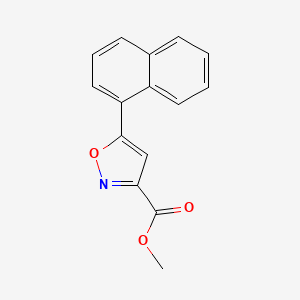
![3-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2688080.png)
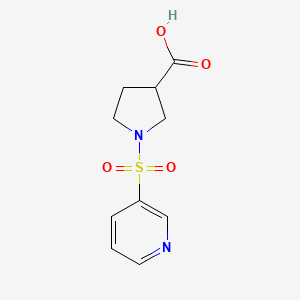
![N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2688087.png)
